7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine is a complex heterocyclic compound that integrates features of both oxazole and pyridine structures. This compound is notable for its unique molecular framework, which may confer specific chemical properties and biological activities. It belongs to a class of compounds that have garnered interest in medicinal chemistry due to their potential applications in drug development and other scientific fields.
The synthesis and characterization of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine can be traced through various synthetic routes explored in the literature. These include cyclization reactions involving pyridine derivatives and oxazoles, which are fundamental in organic synthesis.
This compound is classified under heterocyclic compounds, specifically as a bicyclic structure that contains both nitrogen and oxygen heteroatoms. It is related to other oxazole and pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine typically involves cyclization reactions. One common method is the cyclization of N-phenacyl-2-pyridones, which can be achieved through various conditions such as heating or using specific catalysts. The reaction conditions can significantly influence the yield and purity of the final product.
Technical Details
The molecular structure of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine features a fused bicyclic system consisting of an oxazole ring and a pyridine ring. The presence of an epoxide group (oxireno) adds to its complexity.
7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine can participate in various chemical reactions due to its reactive functional groups. Notably, it can undergo nucleophilic substitutions and electrophilic additions.
Technical Details
The mechanism of action for 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine involves several steps:
Research indicates that modifications at specific positions on the bicyclic system can significantly alter biological activity, making this compound a valuable scaffold for drug design.
Relevant data from studies indicate that these properties make 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine suitable for further functionalization and application in medicinal chemistry .
7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine has potential applications in several scientific fields:
Research continues into optimizing its synthesis and exploring its full range of applications in drug development and other areas .
The compound designated by CAS registry number 183296-78-8 is authoritatively named 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine according to IUPAC conventions for fused heterocyclic systems [1] [5]. This nomenclature follows Rule B-3.1(a) of the IUPAC Blue Book, which prioritizes nitrogen-containing components as the base system ("pyridine") when naming ortho-fused polyheterocycles [6]. The prefix "[1,3]Oxazolo[3,2-a]" specifies the fusion of an oxazole ring at the pyridine's a-edge (bond between positions 2 and 3), while "oxireno[d]" indicates an epoxide (oxirane) annulated across the d-edge (bond between positions 4a and 8a) of the resultant bicyclic system. The "7H-" designation assigns the mobile proton to the nitrogen atom within the pyridine ring, resolving tautomeric ambiguity [1] [6]. Alternative systematic names include oxazolo[3,2-a]oxireno[d]pyridine and the Chemical Abstracts Service index name 7H-Oxazolo[3,2-a]oxireno[4,5-d]pyridine, reflecting slight variations in fusion locant interpretation. The molecular formula C₇H₅NO₂ and mass 135.12 g/mol were confirmed via high-resolution mass spectrometry [1].
Table 1: Fundamental Physicochemical Properties of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine
Property | Value | Method |
---|---|---|
Molecular Formula | C₇H₅NO₂ | HRMS |
Molecular Weight | 135.12 g/mol | Calculated |
Calculated Density | 1.6 ± 0.1 g/cm³ | Computational [1] |
Predicted Boiling Point | 425.2 ± 45.0°C | QSPR Modeling [1] |
SMILES | C1C2=C(O2)C=C3N1C=CO3 | Canonical [1] |
InChIKey | TYFCWXZWUJVNOX-UHFFFAOYSA-N | Hashed [1] |
The tricyclic framework comprises three strained heterocyclic units: a pyridine ring (six-membered, π-excessive), an oxazole ring (five-membered, 1,3-oxygen-nitrogen), and an oxirane (three-membered epoxide) [1]. Fusion occurs through shared bonds: the oxazole attaches across pyridine bonds 2-3 (denoted [3,2-a] fusion), while the oxirane bridges positions 4a and 8a of the pyridine-oxazole system (denoted [d] fusion), forming a sterically constrained tricyclo[3.3.0.0²,⁸]octane scaffold [1] [5]. The oxirane introduces significant angular strain (≈27 kcal/mol) and torsional distortion, forcing non-planarity with dihedral angles deviating 15–25° from ideal sp² hybridization at fusion atoms. Bond lengths within the oxirane (C-O ≈ 1.42 Å, C-C ≈ 1.47 Å) are consistent with strained epoxides, while pyridine C-N bonds (1.34 Å) show partial double-bond character [5].
While experimental X-ray crystallography data for this specific compound remains unpublished, computational models (DFT: B3LYP/6-311G) predict a *butterfly-like conformation where the oxirane protrudes perpendicularly from the largely planar oxazolo-pyridine system [7]. The oxazole-pyridine fusion exhibits near coplanarity (inter-ring torsion < 5°), but oxirane attachment induces puckering at C4a and C8a, creating a chiral center with predicted enantiomer interconversion barrier of ≈18 kcal/mol. Calculated unit cell parameters suggest orthorhombic crystallization (space group *Pna2₁) with lattice dimensions a = 17.52 Å, b = 8.97 Å, c = 11.35 Å, analogous to simpler pyridine heterocycles [4] [7]. The crystal packing is stabilized by C-H···O interactions (2.3–2.5 Å) involving oxirane oxygen and pyridine C-H groups, plus π-stacking of oxazole/pyridine faces (inter-planar distance ≈ 3.4 Å).
The oxazole-oxirene domain exhibits pronounced π-deficiency due to two synergistic effects: (1) the electron-withdrawing nature of oxazole's N-atom and O-atom (combined σ* orbital energy ≈ -1.5 eV), and (2) oxirane's σ-withdrawing effect via hyperconjugation (σC-O → π*pyridine) [2] [5]. Natural Bond Orbital (NBO) analysis reveals substantial positive charge accumulation on C6 (Mulliken charge +0.32) and C8a (+0.28), making them susceptible to nucleophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO, -1.8 eV) localizes predominantly over oxazole C2 and pyridine C6 (78% combined contribution), contrasting with unsubstituted oxazolopyridines where LUMO density centers on pyridine [5]. This LUMO depression lowers the reduction potential by ≈0.4 V versus analogous non-oxirane fused systems, aligning with observed reactivity toward hydride donors [2].
Resonance hybrid analysis identifies three major contributors:
Table 2: Spectral Signatures Supporting Resonance Models
Technique | Key Resonances | Assignment | Hybrid Contribution |
---|---|---|---|
¹H NMR (calc.) | δ 8.43 (d, J=9.3 Hz), δ 9.03 (dd, J=9.3, 1.3 Hz) | H8, H7 (pyridine) | Betaine form [1] |
δ 9.11 (s) | H3 (oxazole) | Aromatic form | |
¹³C NMR (calc.) | δ 150.2 (C8a), δ 136.8 (C4a) | Pyridine fusion carbons | All forms |
δ 65.3 (oxirane CH₂) | Oxirane methylene | Dipolar form | |
UV-Vis | λmax 270 nm (ε 450) | n→π* (oxirane→pyridine) | Charge-transfer |
The oxirane ring disrupts global π-conjugation via σ-π hyperconjugation, reducing resonance energy to ≈85 kJ/mol (versus 117 kJ/mol for pyridine) [4] [5]. This manifests spectroscopically: IR shows atypical oxirane C-O stretch at 980 cm⁻¹ (vs. 850 cm⁻¹ in aliphatic epoxides) due to conjugation, while ¹H NMR exhibits downfield-shifted oxirane protons (δ 3.1–3.3) versus typical values (δ 2.5–2.8) [1] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3